1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine -

1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine

Catalog Number: EVT-3823241
CAS Number:
Molecular Formula: C18H18F4N2O2S
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine is an arylpiperazine derivative []. It is a synthetic compound primarily used in research to investigate its interactions with various biological targets, particularly serotonin receptors []. The compound is not naturally occurring and does not have a common name.

Mechanism of Action

1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine has demonstrated high affinity for human serotonin 5-HT7 receptors, exhibiting competitive displacement of the radioligand [3H]‐(2R)‐1‐[(3‐hydroxyphenyl)sulfonyl]‐2‐[2‐(4‐methyl‐1‐piperidinyl)ethyl]pyrrolidine []. It also acts as an insurmountable antagonist of 5-carboxamidotryptamine-stimulated cyclic adenosine monophosphate signaling in human embryonic kidney cells expressing human 5-HT7 receptors []. This suggests that the compound binds to the 5-HT7 receptor, blocking the binding site for agonists and inhibiting the receptor's activation and downstream signaling.

Applications

1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine is primarily used as a research tool to investigate the role of serotonin 5-HT7 receptors in various biological processes []. Its high affinity and antagonist activity at the 5-HT7 receptor make it a valuable pharmacological tool for studying the function of this receptor subtype in both in vitro and in vivo settings.

Mifepristone

Compound Description: Mifepristone is a non-selective glucocorticoid receptor (GR) antagonist approved in the U.S. for the treatment of Cushing's syndrome. [] While highly effective, its lack of GR selectivity can lead to unwanted side effects. []

Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, mifepristone is mentioned in the context of research seeking to develop more selective GR antagonists. [] This suggests a shared research interest in compounds that target the glucocorticoid receptor, highlighting the broader context of drug development within this therapeutic area.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing Phase 2 clinical trials for the treatment of Cushing's syndrome. [] It represents a successful outcome of research aimed at developing selective GR antagonists, potentially offering improved efficacy and reduced side effects compared to non-selective antagonists like mifepristone.

Relevance: Similar to the interest in mifepristone, the development of CORT125134 highlights the ongoing research into compounds targeting the glucocorticoid receptor. [] While structurally dissimilar to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, its inclusion underscores the shared focus on drug discovery within this specific receptor family.

4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

Compound Description: ICI 176334 is a nonsteroidal antiandrogen. [] It was resolved into its enantiomers, and the more potent enantiomer was determined to have the R absolute configuration. []

Relevance: This compound shares a structural motif with 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, specifically the presence of a 4-fluorophenylsulfonyl group and a trifluoromethyl group. [] This structural similarity suggests potential overlap in their pharmacological activity or target receptors, although their specific mechanisms of action may differ.

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909)

Compound Description: GBR12909 is a known dopamine transporter (DAT) inhibitor, exhibiting high potency and selectivity over serotonin and norepinephrine transporters. [, ] It serves as a reference compound in studies investigating novel DAT inhibitors, particularly those with improved selectivity profiles.

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099)

Compound Description: TB-1-099 is a partial inhibitor of the serotonin transporter (SERT) binding. [] It exhibited weak inhibition of dopamine transporter (DAT) binding and had no activity at the norepinephrine transporter (NET). [] TB-1-099 has been shown to allosterically modulate SERT binding and function. []

4-(2-Trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine

Compound Description: This compound showed significant antimicrobial activity against various pathogenic bacterial and fungal strains. []

Relevance: This compound is structurally related to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine as both compounds share a piperazine ring core and contain a trifluoromethylbenzene moiety. [] The difference lies in the specific substitution pattern on the benzene ring and the presence of a 1,4-benzodioxane-2-carbonyl group in this related compound, which may contribute to its antimicrobial activity.

1-(4-[18F]Fluorophenyl)piperazine

Compound Description: This compound is a precursor used in [18F]-labeling for positron emission tomography (PET) studies. []

Relevance: This compound shares a structural similarity with 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, particularly the presence of a 4-fluorophenyl group linked to a piperazine ring. [] This common structural feature highlights the versatility of the 4-fluorophenylpiperazine moiety in different applications, including medicinal chemistry and radiochemistry.

[18F]Naphthosultam 8b

Compound Description: [18F]Naphthosultam 8b is a selective antagonist of 5-HT2 receptors and is used in PET studies. [] It was synthesized using 1-(4-[18F]fluorophenyl)piperazine as a precursor. []

Relevance: While not sharing a direct structural resemblance with 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, [18F]Naphthosultam 8b exemplifies the use of a related compound, 1-(4-[18F]fluorophenyl)piperazine, in the synthesis of PET tracers targeting specific receptors. [] This highlights the broader application of fluorinated piperazine derivatives in the development of imaging agents for research and diagnostic purposes.

(3-(2(R)-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3(S)-(4-fluorophenyl)morpholin-4-yl)methyl)-5-oxo-4,5-dihydro-(1,2,4)triazol-1-yl)phosphonic acid

Compound Description: This compound is a drug candidate for which a specific preparation process is described. []

N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211)

Compound Description: LP-211 is a high-affinity brain penetrant ligand for the serotonin 5-HT7 receptor. [] It exhibits long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. []

N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)

Compound Description: MEL-9 is an analog of LP-211 and also exhibits long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. []

Relevance: Similar to LP-211, MEL-9 also shares a structural similarity with 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine through the presence of a piperazine ring core. [] MEL-9 features a diphenyl moiety and a hexanamide chain, but lacks the 4-cyanophenylmethyl substituent found in LP-211. This difference highlights the structure-activity relationship studies around the piperazine core for 5-HT7 receptor binding.

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

Compound Description: This series of compounds was designed and synthesized as potential therapeutic agents. [] They exhibited good enzyme inhibitory activity against acetyl- and butyrylcholinesterase and displayed activity against Gram-positive and Gram-negative bacterial strains. []

Relevance: These derivatives are structurally related to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine through the common presence of a piperazine ring linked to a benzyl group. [] The key distinction lies in the varying sulfonyl substituents and the 2-furoyl moiety present in the related compounds, which may contribute to their distinct pharmacological profiles, including enzyme inhibitory and antimicrobial activities.

(2S,3R)-4-(Arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)piperazine derivatives

Compound Description: This series of compounds includes both active and inactive antimalarial agents. [] The structural features essential for antimalarial activity were identified as the hydroxyl group, the benzyl group, and the methylene substituents at the piperazinyl nitrogens. []

Relevance: These derivatives are structurally related to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine because they all share a substituted piperazine ring as a core structural motif. [] The variation in the substituents attached to the piperazine ring, including arylmethyl groups, amino-hydroxy-butyl chains, and carbamate or sulfonamide groups, contributes to the diverse biological activities observed within this series. This structural comparison highlights how subtle changes in substituents can significantly impact biological activity and target specificity.

N-[4-Chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N-(2-chloro-3-fluorophenyl)urea

Compound Description: This compound is a potent antagonist of the chemokine receptor CXCR2. [] It is a key intermediate in the synthesis of a compound that exhibits promising activity in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). []

Relevance: While not directly similar in structure to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, this compound shares the presence of a piperazine sulfonyl group. [] This highlights the importance of this functional group in interacting with biological targets, particularly in the context of chemokine receptor modulation.

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]-triazolo(4,3-α)-pyrazine

Compound Description: This compound is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. []

Relevance: Although structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, this compound shares the presence of a trifluoromethyl group. [] This common feature suggests a potential role for this group in influencing biological activity or target specificity, although their exact mechanisms of action may differ significantly due to the other structural elements present in each molecule.

1-((2-Fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

Compound Description: [18F]DASA-23 is a novel PET tracer developed to study pyruvate kinase M2 (PKM2) in glioblastoma. [, , ] It effectively delineates glioblastoma from surrounding healthy brain tissue in mouse models and has been successfully used to visualize aberrantly expressed PKM2 in human subjects. [, , ]

(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

Compound Description: This series of compounds was designed and synthesized to investigate their apoptosis-inducing ability and tubulin polymerization inhibition. []

7-(Trifluoromethyl)-4-aminoquinoline derivatives

Compound Description: This family of compounds acts as hypotensive agents via a novel sympatholytic mechanism. []

Relevance: Although structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, these compounds share the presence of a trifluoromethyl group. [] This shared feature suggests a possible role for this group in modulating biological activity, potentially related to blood pressure regulation in this case.

Losulazine hydrochloride (1-[(4-Fluorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine hydrochloride)

Compound Description: Losulazine hydrochloride is a potent hypotensive agent selected for clinical development. [] It acts as a sympatholytic agent but doesn't block the sympathetic nervous system's response to stimuli at acute effective hypotensive doses. []

2-((3-Fluorophenyl)(((trifluoromethyl)sulfonyl)oxy)-l3-iodanyl)phenyl trifluoromethanesulfonate

Compound Description: This compound showed promising antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentration (MIC) values significantly lower than those of commercial antibacterial isothiazolinones. []

Relevance: While structurally dissimilar to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, this compound shares the presence of both a fluorophenyl group and a trifluoromethanesulfonate group. [] This structural similarity suggests a potential overlap in their pharmacological activity or target interactions, although their specific mechanisms of action may differ.

N-Derivatives of 4-chloro-3,5-dimethylphenoxyacetamide

Compound Description: This series of compounds, which includes 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl) acetamide, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl] acetamide, among others, are potential pesticides. []

Relevance: These derivatives share a common structural element with 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine: the presence of a 4-fluorophenyl group. [] This structural feature highlights the importance of this specific group in various applications, including both pharmaceutical and agricultural chemistry.

(2S)-N-[3,5-Bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide (Compound 11)

Compound Description: Compound 11 is a lead compound in the development of novel CC chemokine receptor 2 (CCR2) antagonists. [, ] It served as a starting point for structural optimization to achieve improved potency and oral bioavailability. [, ]

Diethyl (R)-1-(5-(phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methylphosphonate derivatives (7a-g)

Compound Description: This series of compounds was designed and synthesized as potential sortase A Staphylococcus inhibitors. [] The compounds were characterized and evaluated for their antimicrobial and antifungal activities. []

Relevance: These derivatives are structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine but share the presence of a benzyl sulfonyl group and a trifluoromethyl group. [] This structural overlap suggests a potential for shared pharmacophoric features, despite their different target specificity and intended biological activity.

N-Methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine (Compound 4)

Compound Description: This compound is an intermediate used in the preparation of BCR-ABL inhibitors. []

Relevance: Compound 4 is structurally related to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine by sharing a piperazine ring linked to a 2-(trifluoromethyl)phenyl group. [] This common structural motif emphasizes the role of piperazine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors.

1-(2-{(2R)-1-[(Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine (FP3) series

Compound Description: This series of compounds, including 18F-4FP3 and 18F-2FP3, are structural analogs of SB269970, a specific 5-HT7 receptor antagonist. [] These compounds were investigated as potential PET radiotracers for imaging 5-HT7 receptors in the brain. []

Relevance: While not directly resembling 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, the FP3 series highlights the exploration of different scaffolds for targeting the serotonin receptor family. [] This broader context emphasizes the importance of investigating diverse structural classes to identify compounds with optimal pharmacological profiles for specific therapeutic or imaging applications.

1-(2-{(2R)-1-[(Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-(2-methoxyphenyl)piperazine (FPMP) series

Compound Description: This series of compounds, including 18F-2FPMP and 18F-4FPMP, are also structural analogs of SB269970. [] They were investigated as potential PET radiotracers for imaging 5-HT7 receptors but showed moderate agonist activity for 5-HT1A receptors. []

Relevance: Similar to the FP3 series, the FPMP series demonstrates the exploration of diverse structural analogs of SB269970 to identify suitable PET radiotracers for imaging serotonin receptors. [] These series highlight the importance of structure-activity relationship studies in optimizing both binding affinity and selectivity for the target receptor while maintaining suitable properties for in vivo imaging applications.

2-[18F]Fluoro-L-phenylalanine (2-[18F]Fphe), 2-[18F]fluoro-L-tyrosine (2-[18F]Ftyr), 6-[18F]fluoro-L-m-tyrosine (6-[18F]Fmtyr), and 6-[18F]fluoro-L-DOPA (6-[18F]FDOPA)

Compound Description: These compounds are aromatic [18F]fluoroamino acids developed as potential PET imaging agents for diagnostic purposes. [] Various synthetic strategies have been explored to prepare these radiolabeled amino acids efficiently and with high enantiomeric purity. []

Relevance: These compounds, though structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, exemplify the broader application of fluorine-18 labeling in the development of PET tracers for various targets. [] The research focused on optimizing the synthesis of these [18F]fluoroamino acids highlights the importance of efficient radiolabeling strategies to enable the use of these tracers in clinical and research settings.

N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100)

Compound Description: NE-100 is a selective and potent sigma receptor ligand. [] It showed significant improvement in phencyclidine (PCP)-induced cognitive dysfunction in rats, suggesting its potential therapeutic application in cognitive disorders. []

Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, NE-100 represents a compound targeting a distinct receptor system, the sigma receptor. [] This highlights the diversity of research efforts aimed at developing novel ligands for various receptors involved in different biological processes, including cognition.

(±)-7-Hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

Compound Description: 7-OH-DPAT is a serotonin receptor agonist with preferential affinity for the 5-HT1A subtype. [] It is widely used as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and behavioral processes.

Relevance: Although structurally dissimilar to 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine, 7-OH-DPAT represents a compound targeting a distinct receptor system, the serotonin receptors. [] This highlights the diversity of research efforts aimed at developing novel ligands for various receptors involved in different biological processes.

Properties

Product Name

1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Molecular Formula

C18H18F4N2O2S

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C18H18F4N2O2S/c19-15-5-7-16(8-6-15)27(25,26)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2

InChI Key

BEIXIFCCRCXBDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.